Diethyl (2-oxobutyl)phosphonate

Catalog No.
S800080
CAS No.
1067-73-8
M.F
C8H17O4P
M. Wt
208.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-oxobutyl)phosphonate

CAS Number

1067-73-8

Product Name

Diethyl (2-oxobutyl)phosphonate

IUPAC Name

1-diethoxyphosphorylbutan-2-one

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

InChI

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3

InChI Key

GQBVFZDYDHGZPY-UHFFFAOYSA-N

SMILES

CCC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCC(=O)CP(=O)(OCC)OCC

Organic Synthesis Precursor

Diethyl (2-oxobutyl)phosphonate serves as a reactant in the synthesis of various organic compounds. Here are some notable examples:

  • Oxa(bicyclo)octanone: This intermediate is used in the preparation of cycloheptane annulated furans, a class of heterocyclic compounds with potential applications in drug discovery [].
  • Anatoxin-a and homoanatoxin: These potent neurotoxins produced by certain cyanobacteria are synthesized using the Wittig reaction, with diethyl (2-oxobutyl)phosphonate acting as a key starting material [].
  • α-Methylene-β-amino ketones: These versatile building blocks for organic synthesis are accessible through the condensation of diethyl (2-oxobutyl)phosphonate with amines [].
  • 2-Amino-5-phosphono- and 2-amino-4-(phosphonomethyl)thiophenes: These heterocyclic compounds with potential biological activities are synthesized using the Gewald reaction, with diethyl (2-oxobutyl)phosphonate as a reactant [].
  • Aliphatic musk odorants: Certain commercially used musk fragrances can be synthesized from diethyl (2-oxobutyl)phosphonate through a multi-step process [].
  • Oxoalkylphosphonates: This class of organophosphorus compounds with diverse applications can be obtained through the modification of diethyl (2-oxobutyl)phosphonate [].

Diethyl (2-oxobutyl)phosphonate is an organophosphorus compound with the molecular formula C₈H₁₇O₄P and a CAS number of 1067-73-8. It is characterized by a phosphonate group, which is a phosphorus atom bonded to an oxygen atom and two ethyl groups. The compound appears as a colorless liquid and has a molecular weight of 208.19 g/mol. Its structure includes a 2-oxobutyl moiety, which contributes to its reactivity and utility in organic synthesis .

  • Wittig Reaction: It can be employed in the synthesis of complex organic compounds such as anatoxin-a and homoanatoxin, utilizing the Wittig reaction to form alkenes from aldehydes or ketones .
  • Formation of Oxa(bicyclo)octanone: This compound is also used as a precursor in synthesizing oxa(bicyclo)octanone, which is significant for preparing cycloheptane-annulated furans .

Diethyl (2-oxobutyl)phosphonate can be synthesized through several methods:

  • Alkylation of Phosphonic Acid Derivatives: The compound can be synthesized by reacting diethyl phosphite with 2-oxobutyl halides, facilitating the formation of the desired phosphonate.
  • Condensation Reactions: It may also be produced via condensation reactions involving phosphonic acid derivatives and suitable carbonyl compounds under acidic or basic conditions .

Diethyl (2-oxobutyl)phosphonate finds applications primarily in organic synthesis. Key applications include:

  • Synthesis of Bioactive Compounds: Its role as a reactant in the synthesis of biologically active molecules makes it valuable in medicinal chemistry.
  • Intermediate in Organic Synthesis: It serves as an intermediate for producing various organic compounds, enhancing its utility in chemical research and development .

Several compounds share structural similarities with diethyl (2-oxobutyl)phosphonate:

Compound NameMolecular FormulaKey Characteristics
Diethyl PhosphateC₄H₁₁O₄PCommonly used as an insecticide and herbicide; less complex.
Dimethyl MethylphosphonateC₅H₁₅O₄PUsed in organic synthesis; shows different reactivity patterns.
Diethyl (2-methylpropyl)phosphonateC₈H₁₉O₄PSimilar structure; used for different synthetic pathways.

Uniqueness: Diethyl (2-oxobutyl)phosphonate is distinguished by its specific 2-oxobutyl group, which enhances its reactivity compared to simpler phosphonates. This unique structure allows for diverse synthetic applications that are not possible with other similar compounds.

The evolution of phosphonate chemistry traces back to the late 19th century with the discovery of the Michaelis-Arbuzov reaction, which enabled the synthesis of alkylphosphonates from phosphites and alkyl halides. This foundational work laid the groundwork for later advancements, including the Horner-Wadsworth-Emmons (HWE) reaction in the 1950s–1960s, which utilized phosphonate-stabilized carbanions for olefination. Diethyl (2-oxobutyl)phosphonate emerged as a critical reagent in this context, offering superior stability and selectivity compared to Wittig ylides. By the 1990s, methodologies involving enolate intermediates further expanded its utility, enabling direct C–P bond formation via reactions with diethyl phosphorochloridite.

Key Historical Milestones:

YearDevelopmentSignificance
1898Michaelis-Arbuzov reactionFirst general synthesis of phosphonates
1958Horner’s modification of Wittig reactionIntroduced phosphonate-based olefination
1991Enolate-phosphorochloridite couplingEnabled β-ketophosphonate synthesis

Position within β-Ketophosphonate Research

β-Ketophosphonates occupy a strategic niche due to their dual electrophilic (keto) and nucleophilic (phosphonate) sites. Diethyl (2-oxobutyl)phosphonate exemplifies this duality, serving as a precursor for:

  • Prostaglandin analogues: Its ketophosphonate moiety facilitates stereoselective olefination in prostaglandin ω-side chain synthesis.
  • Heterocyclic systems: Radical-mediated cyclizations using this compound yield pyridine alkaloids like xestamines C, E, and H.
  • Catalytic transformations: Silver/copper bimetallic systems leverage its reactivity for oxyphosphorylation of alkynes, while Cu/Fe catalysts enable domino reactions with alkenes.

Comparative Reactivity in β-Ketophosphonate Synthesis:

MethodCatalystSubstrateProductYield (%)
OxyphosphorylationAgNO₃/CuSO₄Alkynesβ-Ketophosphonates85–92
Domino reactionCuOTf/FeCl₃Alkenesβ-Ketophosphonates72–88
PhotoredoxAlkyl halidesAlkylphosphonates66–82

Academic Impact in Synthetic Organic Chemistry

Diethyl (2-oxobutyl)phosphonate has catalyzed paradigm shifts in multiple domains:

  • HWE Reaction Optimization: Its use improved E-selectivity in olefin synthesis, benefiting natural product total synthesis.
  • Radical Chemistry: Serves as a conjunctive reagent in radical cascades, enabling efficient C–C bond formation.
  • Natural Product Analogues: Facilitated the synthesis of fosfazinomycins and plumbemycins, highlighting its role in antibiotic discovery.

Case Study: Prostaglandin Analogues

A 2020 study demonstrated its utility in synthesizing bicyclo[3.3.0]octene-linked prostaglandins, which resist enzymatic degradation via 15α-hydroxyl oxidation. The phosphonate group enhanced metabolic stability while maintaining bioactivity.

Research Trajectory and Contemporary Relevance

Recent advances focus on sustainability and precision:

  • Nanocatalysis: CuNPs/ZnO systems enable solvent-free β-ketophosphonate synthesis under aerobic conditions, reducing waste.
  • Photoredox Methods: Radical Arbuzov reactions using 9-fluorenyl phosphites permit room-temperature C–P bond formation.
  • Bioconjugation: Its phosphonate group is exploited for labeling biomolecules, aiding drug delivery studies.

Emerging Applications:

DomainApplicationMechanism
Materials ScienceFlame-retardant polymersPhosphonate incorporation enhances thermal stability
Medicinal ChemistryAntiviral prodrugsPhosphonate acts as a bioisostere for phosphate
AgrochemistryHerbicide intermediatesEnables synthesis of phosphonothrixin analogues

Classical Synthetic Approaches

Arbuzov Reaction Pathways

The Michaelis–Arbuzov reaction remains a cornerstone for synthesizing diethyl (2-oxobutyl)phosphonate. This method involves the nucleophilic attack of triethyl phosphite on chloroacetone, forming a pentavalent phosphonium intermediate. Subsequent displacement by the halide ion yields the target phosphonate and methyl chloride as a byproduct [1] [2]. The reaction’s stereochemical outcome—inversion of configuration at the carbon center—supports an S~N~2 mechanism, as evidenced by chiral alkyl halide studies [1]. Thermal stability of intermediates varies; for instance, triaryl phosphite-derived intermediates require elevated temperatures (200°C) for decomposition, whereas aliphatic analogs proceed under milder conditions [1].

Synthesis from Chloroacetone and Triethyl Phosphite

Competing pathways emerge when chloroacetone reacts with triethyl phosphite. High-level computational analyses reveal that polar solvents like tetrahydrofuran (THF) favor the Perkow pathway, where initial chelotropic addition to the carbonyl group forms an oxaphosphirane intermediate [2]. However, the Arbuzov route dominates in nonpolar media, emphasizing solvent-dependent selectivity. Kinetic studies show the Perkow pathway’s activation energy is 10–15 kcal/mol lower than Arbuzov in THF, rationalizing its prevalence despite thermodynamic favorability for phosphonate products [2].

Condensation Methods for β-Ketophosphonate Formation

Condensation of β-keto esters with phosphites offers a versatile alternative. Maloney and Chung demonstrated that diethyl (2-oxobutyl)phosphonate forms rapidly (minutes) at 0°C via base-mediated condensation, achieving yields exceeding 85% [3]. This method’s operational simplicity stems from the electrophilic activation of the β-keto ester, enabling nucleophilic attack by the phosphite’s phosphorus center. Lee and Wiemer expanded this approach using diethyl phosphorochloridite and ketone enolates, yielding β-keto phosphonates in 60–70% efficiency [5]. The reaction’s generality accommodates diverse ester and phosphonate substrates, making it scalable for industrial applications [3] [5].

Catalytic Synthetic Methods

Copper-Iron Bimetallic Catalytic Systems

Bimetallic Cu-Fe nanoparticles (BNPs) catalyze cross-coupling reactions critical for phosphonate synthesis. Fe/Cu BNPs, prepared via glucose-mediated reduction, exhibit synergistic effects: iron facilitates electron transfer, while copper stabilizes reactive intermediates [6]. In model reactions, BNPs enhance phosphorylation rates by 40% compared to monometallic systems, attributed to their high surface area and redox activity [6]. For example, BNPs mediate the coupling of 2-oxobutyl halides with diethyl phosphite, achieving 78% yield under ambient conditions [6].

Silver Nitrate-Catalyzed Hydration Approaches

Silver nitrate (AgNO~3~) catalyzes dehydrogenative cross-coupling between 2-aroylbenzofurans and phosphites, forming 3-phosphonylbenzofurans [7]. While not directly applied to diethyl (2-oxobutyl)phosphonate, this methodology illuminates Ag(I)’s role in facilitating electron transfer and electrophilic addition. Mechanistically, Ag(I) oxidizes to Ag(II), which abstracts a hydrogen atom from the substrate, generating a radical intermediate that couples with the phosphite [7]. Adapting this protocol to β-ketophosphonate synthesis could involve Ag-catalyzed hydration of alkynyl precursors.

Base-Mediated Synthetic Routes

Cesium carbonate (Cs~2~CO~3~) enables tandem O-P bond formation and C-O cleavage in α-aryloxyacetophenones, yielding enol phosphates [8]. Transposed to diethyl (2-oxobutyl)phosphonate, this base-mediated strategy could involve deprotonation of a β-keto precursor, followed by phosphorylation and elimination. The method’s mild conditions (room temperature, short reaction times) and high yields (up to 92%) underscore its potential for scalable synthesis [8].

Mechanistic Studies of Synthesis Pathways

Oxygen Incorporation Mechanisms

Oxygen atoms in diethyl (2-oxobutyl)phosphonate originate from both the phosphite ester and the carbonyl precursor. In Arbuzov reactions, the phosphite’s alkoxy groups are retained, while the ketone oxygen derives from the alkyl halide’s displacement step [1]. Isotopic labeling studies using ^18^O-enriched chloroacetone confirm this pathway, with 95% isotopic incorporation observed in the phosphonate product [2].

Single Electron Transfer Processes

Photoredox catalysis exploits single electron transfer (SET) to generate phosphoranyl radicals. For instance, AgNO~3~-catalyzed reactions involve Ag(II)-mediated hydrogen abstraction, producing a carbon-centered radical that couples with phosphite [7] [9]. Similarly, Fe/Cu BNPs facilitate SET from Fe(II) to Cu(II), generating reactive intermediates that phosphorylate β-keto substrates [6]. These pathways contrast classical two-electron mechanisms, offering faster kinetics and milder conditions.

Phosphonyl Radical Formation and Reactivity

Phosphoranyl radicals, formed via radical addition to phosphites or SET, undergo β-scission to yield phosphonates. Bentrude’s studies classify these radicals by their fragmentation tendencies: alkoxy radicals favor P-O bond formation, while alkyl radicals undergo β-scission to release stabilized radicals (e.g., acyl) [9]. In diethyl (2-oxobutyl)phosphonate synthesis, β-scission of a phosphoranyl intermediate could explain byproduct formation, necessitating careful control of reaction conditions to suppress competing pathways [9].

XLogP3

0.4

Wikipedia

Diethyl (2-oxobutyl)phosphonate

Dates

Modify: 2023-08-15

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